![molecular formula C14H16ClFN2O2 B5432479 1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carboxamide](/img/structure/B5432479.png)
1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carboxamide
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Overview
Description
1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carboxamide is a synthetic organic compound with the molecular formula C14H16ClFN2O2 and a molecular weight of 298.74 g/mol This compound is characterized by the presence of a piperidine ring substituted with a carboxamide group and a 2-(2-chloro-6-fluorophenyl)acetyl moiety
Preparation Methods
The synthesis of 1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-fluorobenzyl chloride and piperidine-4-carboxamide.
Reaction Conditions: The key step involves the acylation of piperidine-4-carboxamide with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as triethylamine or pyridine. The reaction is typically carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the aromatic ring. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding sulfoxides or sulfones. Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-[2-(2-Chlorophenyl)acetyl]piperidine-4-carboxamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-[2-(2-Fluorophenyl)acetyl]piperidine-4-carboxamide: Lacks the chlorine atom, which may also influence its chemical properties and applications.
1-[2-(2-Bromophenyl)acetyl]piperidine-4-carboxamide: Contains a bromine atom instead of chlorine, potentially altering its reactivity and interactions.
The presence of both chlorine and fluorine atoms in this compound makes it unique, as these substituents can significantly influence its chemical behavior and biological activity.
Properties
IUPAC Name |
1-[2-(2-chloro-6-fluorophenyl)acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClFN2O2/c15-11-2-1-3-12(16)10(11)8-13(19)18-6-4-9(5-7-18)14(17)20/h1-3,9H,4-8H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTXBCCACXDLQLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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